molecular formula C16H17BrClNO2 B13781489 3-(m-Chlorobenzoyloxy)phenyltrimethylammonium bromide CAS No. 64048-28-8

3-(m-Chlorobenzoyloxy)phenyltrimethylammonium bromide

Cat. No.: B13781489
CAS No.: 64048-28-8
M. Wt: 370.7 g/mol
InChI Key: RVPYACGFEOZHMA-UHFFFAOYSA-M
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Description

[3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium bromide: is a chemical compound that features a benzoyl group substituted with a chlorine atom and an azanium bromide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium bromide typically involves the reaction of 3-chlorobenzoic acid with phenol in the presence of a dehydrating agent to form 3-(3-chlorobenzoyl)oxyphenyl. This intermediate is then reacted with trimethylamine and bromine to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods: On an industrial scale, the production of [3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium bromide may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorine atom on the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and may be carried out in polar solvents like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, [3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium bromide is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.

Medicine: In medicine, [3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium bromide may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

Industry: Industrially, the compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

  • [3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium chloride
  • [3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium iodide
  • [3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium fluoride

Comparison: Compared to its analogs, [3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium bromide may exhibit unique properties due to the presence of the bromide ion. This can influence its solubility, reactivity, and biological activity, making it distinct in its applications and effects.

Properties

CAS No.

64048-28-8

Molecular Formula

C16H17BrClNO2

Molecular Weight

370.7 g/mol

IUPAC Name

[3-(3-chlorobenzoyl)oxyphenyl]-trimethylazanium;bromide

InChI

InChI=1S/C16H17ClNO2.BrH/c1-18(2,3)14-8-5-9-15(11-14)20-16(19)12-6-4-7-13(17)10-12;/h4-11H,1-3H3;1H/q+1;/p-1

InChI Key

RVPYACGFEOZHMA-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C1=CC(=CC=C1)OC(=O)C2=CC(=CC=C2)Cl.[Br-]

Origin of Product

United States

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